5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJLZHQBWAUKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384417 | |
| Record name | 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499771-21-0 | |
| Record name | 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499771-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, or "click chemistry," is the cornerstone for constructing the 1,2,3-triazole ring. This method involves reacting a substituted benzyl azide with a methyl-bearing acetylene-carboxylic acid derivative. For 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, the azide precursor is synthesized from 3-(trifluoromethyl)aniline via diazotization and azide substitution. The alkyne component, typically methyl propiolate, undergoes cycloaddition with the azide in the presence of CuSO₄·5H₂O and sodium ascorbate at 70°C. This regioselective process yields the 1,4-disubstituted triazole, critical for the target compound’s structure.
Reaction Conditions:
- Catalyst System: CuSO₄·5H₂O (0.013 equiv), sodium ascorbate (0.12 equiv).
- Solvent: Dimethyl sulfoxide (DMSO) or tert-butanol.
- Temperature: 70–80°C, 8–24 hours.
- Yield: 71–86%.
Functionalization of the Triazole Core
Introduction of the Carboxylic Acid Group
Post-cycloaddition hydrolysis of ester intermediates is the primary route to introduce the carboxylic acid moiety. Methyl or ethyl esters of the triazole are treated with aqueous NaOH (2M) at reflux (100°C) for 4–6 hours, achieving near-quantitative conversion. For instance, hydrolysis of methyl 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate in ethanol/water (1:1) yields the carboxylic acid derivative with 92% purity after recrystallization.
Trifluoromethyl Group Installation
The trifluoromethyl group is typically introduced at the benzyl precursor stage. 3-(Trifluoromethyl)benzyl bromide undergoes nucleophilic substitution with sodium azide to form the corresponding azide, which participates in the CuAAC reaction. Alternative methods employ trifluoromethylation reagents like TMSCF₃ under Pd catalysis, though these are less common due to cost and complexity.
Optimization of Reaction Parameters
Catalyst Loading and Solvent Effects
Higher Cu(I) concentrations (0.02–0.05 equiv) improve reaction rates but risk side reactions, such as alkyne homocoupling. Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates, while PEG-400 offers an eco-friendly alternative with comparable yields (80–85%).
Temperature and Time Dependence
Elevated temperatures (70–80°C) reduce reaction times from 24 hours to 8–12 hours without compromising yield. Prolonged heating (>24 hours) promotes decomposition, particularly of the acid-sensitive trifluoromethyl group.
Purification and Characterization
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the triazole-carboxylic acid from unreacted azides and copper residues. The target compound typically elutes at Rf = 0.35–0.45.
Recrystallization
Ethanol/water mixtures (2:1) are optimal for recrystallization, yielding colorless crystals with >99% purity (HPLC). Melting points range from 60–64°C, consistent with literature values.
Spectroscopic Characterization
- ¹H NMR (CDCl₃): δ 7.82–7.80 (m, 2H, aromatic), 7.73 (s, 1H, triazole-H), 4.13 (s, 3H, CH₃).
- IR (cm⁻¹): 1686 (C=O), 1151 (C-O-C), 1572 (C=C).
Industrial-Scale Considerations
Current protocols remain confined to laboratory settings due to high catalyst costs and multi-step sequences. Continuous-flow systems could mitigate these challenges by improving heat transfer and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
The compound has garnered attention for its potential use in drug development due to its biological activity. Research indicates that triazole derivatives can exhibit antifungal, antibacterial, and anticancer properties.
Antifungal Activity
Triazole compounds are known for their effectiveness against fungal infections. Studies have shown that derivatives of triazoles can inhibit the growth of various fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism positions 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid as a candidate for further exploration in antifungal therapies.
Anticancer Properties
Recent investigations have suggested that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in targeting cancerous cells.
Agrochemical Applications
In agriculture, compounds with triazole structures are frequently employed as fungicides. The ability of this compound to inhibit fungal pathogens makes it a valuable candidate for developing new agrochemical formulations aimed at protecting crops from diseases.
Material Science Applications
The unique properties of this compound also lend themselves to applications in materials science. The incorporation of triazole rings into polymers can enhance thermal stability and mechanical properties. Furthermore, the trifluoromethyl group can impart hydrophobic characteristics, making these materials suitable for various industrial applications such as coatings and adhesives.
Case Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal demonstrated that a series of triazole derivatives exhibited significant antifungal activity against Candida albicans. The research highlighted that compounds structurally similar to this compound showed promise in inhibiting fungal growth at low concentrations.
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the anticancer properties of triazole derivatives. The study found that certain derivatives could induce apoptosis in breast cancer cell lines through mitochondrial pathways. This finding suggests that compounds like this compound may play a role in developing novel cancer therapies.
Mechanism of Action
The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with metabolic pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
- 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxaldehyde
Uniqueness
The uniqueness of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid lies in its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature imparts enhanced chemical stability and biological activity compared to other similar compounds .
Biological Activity
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 499771-21-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
- Molecular Formula : C11H8F3N3O2
- Molecular Weight : 271.199 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC1=C(N=NN1C1=CC(=CC=C1)C(F)(F)F)C(=O)O
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anti-cancer properties, anti-inflammatory effects, and potential as an enzyme inhibitor.
Anti-Cancer Activity
Research indicates that derivatives containing the triazole ring exhibit promising anti-cancer activity. For instance, a study demonstrated that compounds with the 1,2,3-triazole structure showed enhanced potency against several cancer cell lines compared to their non-triazole counterparts. Specifically, compounds similar to this compound displayed IC50 values significantly lower than those of traditional chemotherapeutics in assays involving human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphocyte (CEM) cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative | HeLa | 9.6 ± 0.7 |
| Parent Compound | HeLa | 41 ± 3 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. It was found to interact with the ATP binding site of various kinases. For example, structural modifications leading to the incorporation of the triazole ring improved binding affinity and inhibitory activity against Bcr-Abl kinase, a crucial target in chronic myeloid leukemia (CML) .
Structure-Activity Relationship (SAR)
The inclusion of the trifluoromethyl group is pivotal in enhancing biological activity. SAR studies suggest that this group contributes to increased lipophilicity and electron-withdrawing properties, which are beneficial for binding interactions with biological targets . The triazole moiety also plays a critical role in stabilizing interactions through hydrogen bonding and π-stacking with amino acid residues in target proteins .
Case Studies and Research Findings
Several studies have reported on the therapeutic potential of triazole-containing compounds:
- Antiproliferative Studies : A comprehensive study evaluated several triazole derivatives against multiple cancer cell lines. The results indicated that modifications leading to increased fluorination significantly enhanced antiproliferative effects.
- In Vivo Studies : Animal models treated with triazole derivatives exhibited reduced tumor growth compared to controls. These findings support the potential for further development into clinical therapies.
- Mechanistic Insights : Molecular docking studies have elucidated the binding mechanisms of these compounds within key metabolic pathways, underscoring their potential as multi-target inhibitors.
Q & A
Q. What are the common synthetic routes for synthesizing 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:
- Cyclocondensation : Reacting substituted phenylhydrazines with β-keto esters (e.g., ethyl acetoacetate) to form triazole intermediates, followed by hydrolysis to the carboxylic acid .
- Vilsmeier-Haack Reaction : Using DMF-POCl₃ to form aldehyde intermediates, which are oxidized to carboxylic acids .
- Modular Assembly : Substituting 3-(trifluoromethyl)phenyl azides with methyl-substituted alkynes under Cu(I) catalysis, followed by carboxylation .
Q. Key Considerations :
Q. How is the structural confirmation of this compound achieved in crystallographic studies?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and torsion angles. For example, mean C–C bond lengths ≈ 1.48 Å and planar triazole ring geometry (deviation < 0.003 Å) .
- SHELX Software Suite : Refinement using SHELXL for high-resolution data (R factor < 0.063, wR factor < 0.149) .
- Complementary Techniques : Pair with ¹H/¹³C NMR (e.g., δ ~2.3 ppm for methyl groups, δ ~165 ppm for carboxylic carbons) and FTIR (C=O stretch ~1700 cm⁻¹) .
Q. What biological activities are associated with structurally similar triazole-carboxylic acid derivatives?
Methodological Answer:
- Antitumor Activity : Analogous compounds (e.g., 1-aryl triazoles) inhibit cancer cell lines (e.g., NCI-H522 lung cancer cells) with growth inhibition (GP) values up to 86.18% via c-Met kinase inhibition .
- Enzyme Inhibition : Triazole derivatives target Wnt/β-catenin signaling (e.g., Notum enzyme inhibition) for metabolic disease applications .
- Antimicrobial Activity : Substituent optimization (e.g., trifluoromethyl groups) enhances efficacy against Gram-positive bacteria .
Q. How can regioselectivity challenges in triazole synthesis be addressed for this compound?
Methodological Answer:
- CuAAC Optimization : Use Cu(I) catalysts (e.g., CuBr(PPh₃)₃) to favor 1,4-regioisomers over 1,5-isomers .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve yield (85–90%) .
- Computational Prediction : DFT studies to model transition states and predict regiochemical outcomes .
Contradiction Note : Classical thermal conditions may yield mixed regioisomers, requiring chromatographic separation .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced solubility?
Methodological Answer:
- Substituent Engineering :
- Salt Formation : Prepare sodium or lysine salts to increase solubility without altering bioactivity .
Validation : Compare logP values (e.g., ClogP ~2.5 for parent vs. ~1.8 for -OH derivatives) and dissolution profiles .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., NCI-H522 for antitumor studies) and controls (e.g., cisplatin) .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to explain variability in IC₅₀ values .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (e.g., c-Met phosphorylation) alongside cell viability assays .
Case Example : Discrepancies in GP values may arise from differences in cell passage number or serum-free vs. serum-rich media .
Q. How are computational methods applied to predict the binding modes of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with c-Met kinase (PDB: 3LQ8). Key interactions include:
- Triazole N2 with Met1160.
- Carboxylic acid with Lys1110 .
- MD Simulations : Conduct 100 ns simulations to assess binding stability (RMSD < 2.0 Å) .
- QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl) with bioactivity (R² > 0.85) .
Q. What are the best practices for characterizing thermal stability and decomposition pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor weight loss (onset ~200°C) due to decarboxylation .
- DSC Profiling : Identify melting points (mp 113–115°C) and exothermic decomposition peaks .
- LC-MS Tracking : Detect decomposition products (e.g., CO₂ loss confirmed by m/z shift of -44) .
Note : Storage at -20°C under argon minimizes degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
